5alpha-Cardanolide
Description
Contextualization within Steroidal Chemistry
All steroids share a characteristic molecular framework of seventeen carbon atoms arranged in four fused rings: A, B, C, and D. britannica.com This core structure, known as the steroid nucleus or gonane, serves as the foundation for an immense variety of natural and synthetic compounds, including hormones, vitamins, and cardiac glycosides. britannica.com The classification of these compounds depends on structural modifications to this nucleus and the nature of attached side chains.
5alpha-Cardanolide is classified as a steroid, belonging to the family of cardanolides. nih.gov Cardanolides are a specific type of C23 steroid characterized by a five-membered lactone (butenolide) ring attached at the C-17 position of the steroid nucleus. wikipedia.org They are the aglycone (non-sugar) components of cardiac glycosides, a class of compounds known for their potent effects on heart muscle. wikipedia.orgresearchgate.netontosight.ai
The broader steroid superclass is categorized into various families based on their core structure and functional groups. Besides cardanolides, other significant steroid families include:
Bufanolides : Similar to cardanolides but possess a six-membered lactone ring. justia.comgoogleapis.com
Spirostans : Characterized by a spiroketal side chain, with sapogenins like diosgenin (B1670711) being prominent examples used in the synthesis of other steroids. britannica.comgoogle.com
Pregnanes : C21 steroids that include hormones like progesterone (B1679170). childrensmercy.org
Androstanes : C19 steroids, the parent structures for androgens. britannica.com
Estranes : C18 steroids, the parent structures for estrogens. childrensmercy.org
This compound is considered a fundamental parent structure within the cardanolide (B1197209) class. nih.gov
The stereochemistry of a steroid is crucial to its identity and function. The term "5alpha" (5α) in this compound specifies the orientation of the hydrogen atom at the 5th carbon position (C5). britannica.com This defines the fusion of the A and B rings of the steroid nucleus. britannica.com
5α-Configuration : In the 5-alpha configuration, the hydrogen atom at C5 projects below the plane of the rings, resulting in a trans fusion between rings A and B. This gives the molecule a relatively flat, planar shape. britannica.com
5β-Configuration : In the 5-beta configuration, the hydrogen at C5 projects above the plane, leading to a cis fusion. This creates a distinct bend in the molecule. britannica.com
This distinction is particularly noteworthy because the majority of naturally occurring and biologically active cardiac glycosides, such as digitoxigenin (B1670572) and strophanthidin (B154792), feature a 5β-configuration. britannica.comjustia.comgoogleapis.comresearchgate.net The 5α-configuration of this compound, therefore, represents a stereochemical variation from the more common members of its class, making it a subject of interest for comparative structural and functional studies. The complete IUPAC name, (4R)-4-[(5R,8R,9S,10S,13S,14R,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-one, precisely defines its complex three-dimensional structure. nih.govnih.gov
Classification within Cardanolides and Steroid Families
Historical Perspectives in Cardanolide Research
The history of cardanolide research is intertwined with the study of cardiac glycosides from plant sources, most famously the foxglove plant (Digitalis purpurea). researchgate.net For centuries, extracts from these plants were used in traditional medicine, but it was not until the 18th and 19th centuries that their potent effects on the heart began to be systematically studied.
Early research focused on the isolation and purification of active principles like digitoxin (B75463) and digoxin (B3395198). The structural elucidation of these complex molecules was a major challenge for organic chemists in the early 20th century. This work laid the foundation for understanding the basic cardanolide framework.
The synthesis of steroids also has a rich history, with early commercial production relying on starting materials like cholesterol and cholic acid. britannica.com Later, the discovery of abundant plant steroids, such as diosgenin from yams, revolutionized the pharmaceutical industry, providing a cost-effective route to producing hormones and other steroid-based drugs. britannica.com Research from the mid-to-late 20th century continued to uncover novel cardanolide structures, including unusual oxygenated variants, expanding the known diversity of this chemical class. acs.org The development of chromatographic techniques was crucial for separating and identifying these closely related compounds. britannica.com
Current Research Landscape and Future Directions for Cardanolides
While the traditional use of cardenolides has centered on their cardiotonic properties, the current research landscape has expanded significantly. ontosight.ai A primary focus remains the mechanism of action, specifically the inhibition of the Na+/K+-ATPase pump, which is responsible for the therapeutic and toxic effects of these compounds on the heart. researchgate.netnih.gov
Contemporary research is exploring a much broader range of biological activities for cardenolides and their synthetic derivatives. Key areas of investigation include:
Anticancer Properties : Numerous studies are investigating the potential of cardenolides to induce cell death in cancer cells, with some compounds showing promise against various cancer types. researchgate.netresearchgate.net
Antiviral Activity : Researchers have identified certain cardenolides, such as convallatoxin, that can inhibit the replication of viruses like cytomegalovirus by targeting viral gene expression. nih.gov
Chemical Defense Mechanisms : There is ongoing ecological research into how plants and insects, like the monarch butterfly, use cardenolides as a chemical defense against herbivores and predators. wikipedia.orgzobodat.at
The future of cardanolide research points toward several promising directions. The development of engineered cardiac tissues and organoids offers a sophisticated platform for studying the effects of these compounds on human heart cells in vitro, potentially leading to better drug screening and cardiotoxicity assays. frontiersin.org There is also significant interest in the synthesis of novel cardanolide analogues to optimize therapeutic effects while minimizing toxicity. ontosight.ai This ongoing exploration continues to unveil the multifaceted nature of cardanolides, suggesting that their full potential in medicine and biology is yet to be realized. bjcardio.co.uknih.gov
Structure
3D Structure
Properties
Molecular Formula |
C23H36O2 |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(4R)-4-[(5R,8R,9S,10S,13S,14R,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-one |
InChI |
InChI=1S/C23H36O2/c1-22-11-4-3-5-16(22)6-7-17-19-9-8-18(15-13-21(24)25-14-15)23(19,2)12-10-20(17)22/h15-20H,3-14H2,1-2H3/t15-,16+,17-,18+,19+,20-,22-,23+/m0/s1 |
InChI Key |
AQARKTASOBROAE-FEUTXHOWSA-N |
SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4C5CC(=O)OC5)C |
Isomeric SMILES |
C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@H]3CC[C@@H]4[C@H]5CC(=O)OC5)C |
Canonical SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4C5CC(=O)OC5)C |
Origin of Product |
United States |
Structural Elucidation and Characterization Methodologies for 5alpha Cardanolide and Analogues
Advanced Spectroscopic Techniques
Spectroscopy is a cornerstone in the structural analysis of cardenolides, offering non-destructive and highly detailed molecular information. britannica.com A combination of techniques is often employed to build a comprehensive structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed stereochemistry of 5alpha-Cardanolide and its analogues. By analyzing the chemical shifts, coupling constants, and through-space interactions of atomic nuclei (primarily ¹H and ¹³C), researchers can deduce the relative configuration of the steroid nucleus and its substituents.
In steroid analysis, NMR spectra can reveal critical stereochemical details. For instance, the chemical shift of protons, such as the one at position 17, can differ significantly between isomers, allowing for their distinction. google.comgoogle.com Techniques like 1D and 2D NMR are fundamental in the complete structural analysis of steroids. epdf.pub The orientation of hydrogen at C5 (alpha or beta) is a critical feature that must be specified for the unambiguous naming and characterization of steroid structures. britannica.com For cardenolides specifically, NMR spectroscopy, alongside other methods like IR and mass spectrometry, is key to structure elucidation. nih.govnih.gov
| Proton Position | Typical Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| H-17 | ~4.26 | Singlet (s) | Chemical shift is highly sensitive to stereochemistry at C-17. google.com |
| H-3 | ~3.5-4.5 | Multiplet (m) | Depends on the nature and orientation of the substituent at C-3. |
| CH₃ (C-18) | ~0.7-1.0 | Singlet (s) | Angular methyl group protons. |
Mass Spectrometry (MS) for Structural Confirmation
Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting fragments, MS provides direct confirmation of the molecular formula. britannica.com The exact mass can be determined with high precision using high-resolution mass spectrometry (HR-MS). researchgate.net
For cardenolides, which can be polar and non-volatile, techniques like Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) are particularly effective. researchgate.net This method allows for the analysis of complex mixtures and the quantification of specific cardenolides. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further help in identifying the structure of the aglycone and any attached sugar moieties in related glycosides. researchgate.net
Table 2: Mass Spectrometry Data for this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₃H₃₆O₂ | nih.gov |
| Molecular Weight | 344.5 g/mol | nih.gov |
| Exact Mass | 344.271530387 Da | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. britannica.com The technique measures the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of specific chemical bonds. spectroscopyonline.comamericanpharmaceuticalreview.com
In the context of this compound, IR spectroscopy would be used to confirm the presence of key functional groups. The characteristic five-membered lactone ring (a butenolide ring) and the saturated steroid backbone produce distinct absorption bands in the IR spectrum. nih.gov For example, a strong absorption band is expected for the carbonyl (C=O) group of the lactone ring. Historical and modern steroid analysis heavily relies on IR spectroscopy to identify such characteristic groups. britannica.comgoogle.comgoogle.com
Table 3: Characteristic Infrared Absorption Frequencies for Cardenolides
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O (Lactone) | ~1740-1780 | Strong |
| C-O (Lactone/Ether) | ~1000-1300 | Strong |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the definitive method for determining the absolute three-dimensional structure and stereochemistry of a crystalline compound. britannica.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, a precise map of electron densities can be generated, revealing the exact spatial arrangement of every atom.
This technique has been crucial in the structural elucidation of complex natural products, including various steroids and related compounds. researchgate.netharvard.edu For novel compounds or those with ambiguous stereochemistry determined by other methods, a single-crystal X-ray analysis provides incontrovertible proof of the structure and absolute configuration. rsc.org While specific X-ray crystallographic data for this compound was not found in the search results, this method remains the gold standard for absolute configuration determination in the steroid field. britannica.com
Chromatographic Separation Techniques
Chromatography is an essential tool for the isolation and purification of cardenolides from natural sources or synthetic reaction mixtures. britannica.com
High-Performance Liquid Chromatography (HPLC) for Purity and Isolation
High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis, purification, and quantification of cardenolides. researchgate.netresearchgate.net The method separates compounds in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent).
HPLC methods can be tailored for specific separation needs. Reversed-phase columns (e.g., C8 or C18) are commonly used with mobile phases consisting of mixtures of water and organic solvents like acetonitrile (B52724) or methanol. researchgate.net Isocratic elution (constant mobile phase composition) can resolve simpler mixtures, while gradient elution (varied mobile phase composition) is employed for complex samples containing a range of cardenolides with different polarities. researchgate.net Detection is often performed using a UV detector, though the weak UV absorbance of the cardenolide lactone ring can present sensitivity challenges. nih.govresearchgate.net Coupling HPLC with mass spectrometry (HPLC-MS) overcomes this limitation and provides enhanced sensitivity and structural information. researchgate.netnih.govdntb.gov.ua The purity of an isolated this compound sample would be rigorously assessed by its elution as a single, sharp peak in multiple HPLC systems.
Table 4: Typical HPLC Parameters for Cardenolide Analysis
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | Reversed-phase C18 or C8 | researchgate.net |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures | researchgate.netresearchgate.net |
| Detection | UV at ~220 nm or Mass Spectrometry (MS) | nih.govresearchgate.net |
| Flow Rate | ~1.0 mL/min | researchgate.net |
| Mode | Isocratic or Gradient Elution | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.gov For non-volatile compounds like cardenolides, chemical derivatization is a necessary prerequisite to increase their volatility and thermal stability, making them amenable to GC-MS analysis. jfda-online.comresearchgate.net This process involves chemically modifying the molecule, typically at polar functional groups such as hydroxyls, to create a less polar and more volatile derivative. jfda-online.com
Common derivatization strategies for steroids and cardenolides include silylation and acetylation. jfda-online.comnih.gov Silylation, for instance, involves replacing the active hydrogen in hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. epdf.pub Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often combined with a catalyst like Trimethylchlorosilane (TMCS) in a solvent such as pyridine, are frequently employed for this purpose. nih.gov Another prevalent method is acetylation, which converts hydroxyl groups into acetate (B1210297) esters using reagents like acetic anhydride (B1165640) in pyridine. rsc.orgmdpi.com The choice of derivatization reagent is critical and can influence the chromatographic behavior and the fragmentation pattern in the mass spectrometer. jfda-online.com
Once derivatized, the volatile analogue of this compound is introduced into the GC, where it is separated from other components of the mixture based on its boiling point and affinity for the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting molecular ions and their characteristic fragment ions are detected, providing a mass spectrum that serves as a molecular fingerprint.
The fragmentation of the steroid nucleus upon electron ionization is a well-studied process and provides significant structural information. researchgate.net For cardenolides, the fragmentation is characterized by the sequential loss of any sugar moieties (if present) and the stepwise elimination of functional groups, such as hydroxyl groups, from the steroidal aglycone. biorxiv.org The fragmentation pattern of the lactone ring is also a key diagnostic feature. In the case of acetylated derivatives, the loss of a ketene (B1206846) molecule (CH2CO) from the molecular ion can produce a characteristic ion at m/z (M-42), which is useful for identification. mdpi.com By analyzing the mass-to-charge ratio (m/z) of the parent ion and the various fragment ions, the molecular weight and the structure of the original this compound can be deduced.
Table 1: Common Derivatization Reagents for GC-MS Analysis of Cardenolides
| Reagent Class | Specific Reagent(s) | Target Functional Group | Resulting Derivative |
|---|---|---|---|
| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + Trimethylchlorosilane (TMCS) | Hydroxyl (-OH) | Trimethylsilyl (TMS) ether |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl (-OH), Carboxyl (-COOH) | Trimethylsilyl (TMS) ether/ester | |
| Acylating Agents | Acetic Anhydride | Hydroxyl (-OH), Amino (-NH2) | Acetate ester/amide |
| Heptafluorobutyric Anhydride (HFBA) | Hydroxyl (-OH), Amino (-NH2) | Heptafluorobutyrate ester/amide |
Computational Chemistry Approaches for Conformation and Electronic Structure
Computational chemistry provides invaluable insights into the three-dimensional structure and electronic properties of molecules, complementing experimental data. researchgate.net For this compound, computational methods, particularly Density Functional Theory (DFT), are employed to determine its most stable conformation and to understand its electronic landscape. tu-dortmund.deqau.edu.pk
Conformational analysis is crucial for understanding the biological activity of steroids, as their shape dictates how they interact with biological receptors. The steroidal backbone of this compound, with its fused ring system, can adopt various conformations. researchgate.net Computational methods can systematically explore the potential energy surface of the molecule to identify low-energy conformers. researchgate.net For the lactone ring, which is a key feature of cardanolides, conformational analysis can determine the puckering of the ring and the orientation of substituents, which can exist in pseudo-equatorial or pseudo-axial positions. rsc.org Studies on similar steroidal lactones have utilized these methods to predict the most stable chair or boat forms of the lactone ring. rsc.orgmdpi.com
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. science.gov These calculations can provide a wealth of information, including the distribution of electron density, the energies and shapes of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. mdpi.com The electrostatic potential map, for example, highlights the electron-rich and electron-poor regions of the molecule, which is critical for understanding intermolecular interactions.
The insights gained from DFT calculations can help rationalize the reactivity and spectroscopic properties of this compound. For instance, the calculated energies of molecular orbitals can be related to the molecule's reactivity and its behavior in chemical reactions. These computational studies, when combined with experimental data from techniques like GC-MS and NMR, provide a comprehensive and detailed picture of the structure and properties of this compound and its analogues.
Table 2: Computational Methods in the Study of this compound and Analogues
| Computational Method | Application | Information Obtained |
|---|---|---|
| Density Functional Theory (DFT) | Electronic Structure Calculation | Electron density distribution, Molecular orbital energies (HOMO, LUMO), Electrostatic potential maps, Reaction energetics |
| Molecular Mechanics (MM) | Conformational Searching | Identification of low-energy conformers, Prediction of stable ring conformations (chair, boat, envelope), Geometrical parameters (bond lengths, angles) |
| Ab initio methods | High-accuracy energy and property calculations | Optimized molecular geometries, Vibrational frequencies, Comparison with experimental spectroscopic data |
Synthetic Strategies and Chemical Modifications of 5alpha Cardanolide
Total Synthesis Approaches to the 5alpha-Cardanolide Core
The total synthesis of the this compound core is a complex undertaking that requires precise control over stereochemistry and regiochemistry. The steroidal nucleus consists of four fused rings (A, B, C, and D), and the 5-alpha configuration denotes a specific stereochemical relationship at the junction of the A and B rings. ijraset.comresearchgate.net
Stereoselective and Regioselective Synthesis Pathways
Stereoselective synthesis is crucial in constructing the numerous chiral centers within the cardanolide (B1197209) skeleton with the correct spatial orientation. nih.govrsc.org Regioselective reactions are equally important to ensure that chemical transformations occur at the desired positions on the steroid framework.
Key strategies in the total synthesis of cardenolide aglycones often involve:
Stepwise Ring Construction : Building the four-ring system (A, B, C, and D) sequentially from simpler starting materials. britannica.com This approach allows for the controlled introduction of functional groups and stereocenters at each stage.
Intramolecular Reactions : Utilizing ring-closing reactions to form the cyclic structure of the steroid nucleus.
Stereochemical Control : Employing chiral auxiliaries, asymmetric catalysts, and substrate-controlled reactions to establish the desired stereochemistry at each chiral center. nih.gov For instance, the synthesis of certain steroid cores has been achieved through enantioselective total synthesis, which ensures the production of a single enantiomer. google.com
Recent synthetic efforts have focused on the total synthesis of complex cardenolides like acospectoside A and acovenoside B. nih.gov These syntheses highlight advanced methods for introducing key structural features, such as the 14β-hydroxyl group via Mukaiyama hydration and the C17-butenolide moiety through Stille coupling. nih.gov
Key Precursors and Intermediates in this compound Synthesis
The synthesis of the this compound core begins with carefully chosen starting materials that can be elaborated into the complex steroidal structure. Common precursors and intermediates include:
Monocyclic and Bicyclic Systems : Simple, often commercially available, ring systems that serve as the foundation for the construction of the A, B, C, and D rings.
Functionalized Steroid Fragments : The use of well-defined steroid fragments that can be coupled together to form the complete cardenolide skeleton.
Thujone-derived chiral synthons : In some synthetic routes, natural products like thujone have been converted into chiral synthons, which are then used to construct the steroid framework. cdnsciencepub.com
Androstenedione : This steroid has been utilized as a starting material in studies aimed at elaborating the butenolide ring system characteristic of cardiac-active steroids. cdnsciencepub.com
A critical step in many cardenolide syntheses is the formation of the butenolide ring at the C17 position. One approach involves the reaction of a 16-dehydro-20-keto steroid with reagents like zinc in acetic acid. googleapis.com
Semi-synthetic Derivatization of Natural Cardanolides
Semi-synthesis, which involves the chemical modification of naturally occurring compounds, is a powerful strategy for generating novel cardanolide derivatives. numberanalytics.comnumberanalytics.com This approach leverages the complex and often difficult-to-synthesize core structure of natural cardenolides, allowing for the exploration of structure-activity relationships through targeted modifications. researchgate.net
Modification at the Steroidal Skeleton (A, B, C, D Rings)
Modifications to the A, B, C, and D rings of the cardanolide skeleton can significantly impact the molecule's biological activity. These modifications can alter the shape, polarity, and receptor-binding properties of the compound.
Common modifications include:
Hydroxylation : The introduction of hydroxyl (-OH) groups at various positions on the steroid nucleus.
Oxidation : The conversion of hydroxyl groups to ketones or the introduction of double bonds.
Reduction : The saturation of double bonds within the ring system. For example, the butenolide ring can be hydrogenated to yield the corresponding cardanolide. googleapis.com
Epoxidation : The formation of an epoxide ring, such as a 14,21- or 16,21-oxygen bridge. justia.comgoogle.com
Ring Contraction or Expansion : The use of prefixes like "nor-" to indicate the removal of a methylene (B1212753) group (ring contraction) or "homo-" for the addition of a methylene group (ring expansion). ijraset.com
Modification of the Butenolide Ring
The butenolide ring, an α,β-unsaturated γ-lactone attached at the C17 position, is a defining feature of cardenolides and is crucial for their biological activity. researchgate.net Modifications to this ring are a key area of semi-synthetic exploration.
Examples of butenolide ring modifications include:
Saturation : Hydrogenation of the double bond in the butenolide ring can lead to a significant reduction in certain biological activities. researchgate.net
Ring Opening : Cleavage of the lactone ring can also diminish the compound's activity. researchgate.net
Introduction of Substituents : The addition of groups, such as a benzylidene group at the C-21 position, has been shown to alter the compound's affinity for biological targets. researchgate.net
Introduction of Various Substituents (e.g., Hydroxylations, Oxidations, Alkylations)
The introduction of various substituents at different positions on the cardanolide framework is a common strategy in semi-synthesis to create a diverse library of compounds for biological screening. numberanalytics.com These modifications can be achieved through a variety of chemical reactions. numberanalytics.com
Key types of derivatization reactions include:
Hydroxylation : As mentioned earlier, the addition of hydroxyl groups can alter the polarity and hydrogen-bonding capabilities of the molecule.
Oxidation and Reduction : These reactions can interconvert functional groups, such as alcohols and ketones. numberanalytics.com
Alkylation and Acylation : The addition of alkyl or acyl groups can modify the lipophilicity and steric properties of the cardenolide. numberanalytics.com Acylation of hydroxyl groups is a common modification. googleapis.com
Glycosylation : The attachment of sugar moieties to the steroid core is a critical modification, as many natural cardenolides are glycosides. A modified Koenigs-Knorr procedure can be used for the glycosylation of steroids. researchgate.net
These semi-synthetic approaches allow for the fine-tuning of the pharmacological properties of natural cardenolides, potentially leading to the development of new and improved therapeutic agents. researchgate.net
Chemical Glycosylation of Cardanolide Aglycones
The attachment of carbohydrate moieties to the this compound aglycone is a key strategy for altering its properties. Chemical glycosylation provides a pathway to create diverse glycosidic linkages that are crucial for structure-activity relationship studies.
Regiospecific Glycosylation Methodologies
Achieving regiospecificity—the selective glycosylation of one hydroxyl group among several on the cardanolide steroid nucleus—is a significant synthetic challenge. The Koenigs-Knorr method represents a foundational and effective procedure for the controlled glycosylation of steroids. nih.gov This method typically involves the reaction of the cardanolide aglycone with a protected glycosyl halide, often a peracetylated 1-bromo derivative of the desired sugar (e.g., D-glucose, D-galactose). nih.gov The use of protecting groups on the sugar moiety and on the aglycone itself is instrumental in directing the glycosylation to a specific position, most commonly the C3-hydroxyl group of the steroid backbone. researchgate.net The reaction is generally promoted by heavy metal salts, such as those of silver or mercury. Subsequent deprotection of the acetyl groups, for instance, through alkaline hydrolysis with sodium methoxide, yields the final cardanolide glycoside. nih.gov This protocol has been shown to be non-destructive to the steroidal nucleus and the sensitive γ-unsaturated lactone ring of the cardenolide. nih.gov
Synthesis of Glycosidic Linkages (O-, C-, N-Glycosides)
The nature of the atom connecting the sugar to the aglycone defines the type of glycosidic bond, with O-, C-, and N-glycosides being of primary interest.
O-Glycosides: The classical Koenigs-Knorr reaction is the archetypal method for forming O-glycosidic bonds, yielding β-glycosides from peracetylated 1-bromo sugars. nih.gov This reaction creates a direct oxygen linkage between the anomeric carbon of the sugar and a hydroxyl group on the cardanolide.
C-Glycosides: C-glycosides, which feature a more robust carbon-carbon bond in place of the labile C-O acetal (B89532) linkage, are synthesized using different strategies. The carbon-Ferrier rearrangement is a prominent method, utilizing glycal precursors (cyclic enol ethers derived from sugars). thieme-connect.de This reaction can be catalyzed by Lewis acids, such as zinc triflate (Zn(OTf)₂), or transition metals like ruthenium(III) chloride (RuCl₃), to react the glycal with a nucleophile. thieme-connect.de This process forms a C-C bond at the anomeric position, leading to the formation of 2,3-unsaturated C-glycosides. thieme-connect.de
N-Glycosides: The synthesis of N-glycosides or their analogues involves forming a carbon-nitrogen bond at the anomeric center. The Ferrier rearrangement can be adapted for this purpose by using nitrogen-based nucleophiles like trimethylsilyl (B98337) azide (B81097) (TMSN₃). thieme-connect.de Furthermore, modern organocatalytic methods, such as the asymmetric aza-Michael reaction of NH-1,2,3-triazoles to enones, provide pathways to N-functionalized compounds that can be considered N-glycoside analogues. nih.gov
Interactive Table: Glycosylation Methods for Cardanolide Aglycones
| Linkage Type | Method | Typical Reagents/Catalysts | Key Outcome | Reference |
|---|---|---|---|---|
| O-Glycoside | Koenigs-Knorr Reaction | Peracetylated glycosyl bromides, Ag₂O or Hg(CN)₂ | Formation of β-O-glycosidic bond | nih.gov |
| C-Glycoside | Carbon-Ferrier Rearrangement | Glycals, Lewis Acids (e.g., Zn(OTf)₂), RuCl₃ | Stable C-C bond at the anomeric center | thieme-connect.de |
| N-Glycoside | Ferrier Rearrangement | Glycals, Trimethylsilyl azide (TMSN₃) | Formation of C-N bond at the anomeric center | thieme-connect.de |
| N-Glycoside Analogue | Aza-Michael Addition | NH-1,2,3-triazoles, Chiral Organocatalysts | Asymmetric synthesis of N-functionalized compounds | nih.gov |
Catalyst Development for Cardanolide Synthesis and Modification
Catalysis offers powerful tools for the efficient and selective synthesis and modification of the complex cardanolide structure. Both transition metals and small organic molecules (organocatalysts) have been employed to achieve transformations that would be difficult using classical stoichiometric reagents.
Transition Metal-Catalyzed Reactions
Transition metals provide unique catalytic cycles that enable a wide range of chemical transformations on the cardanolide framework.
Palladium (Pd): Palladium catalysts are exceptionally versatile. Palladium on carbon (Pd/C) is widely used for catalytic hydrogenation to reduce double bonds within the steroid nucleus or side chain. youtube.com Palladium(II) complexes can catalyze reactions such as the carboxylation of olefins. acs.org More advanced palladium-catalyzed cascade reactions have been developed for the synthesis of the γ-butyrolactone ring, a key feature of cardanolides. researchgate.net Furthermore, palladium/zinc co-catalyzed systems have been successfully used for the asymmetric hydrogenation of γ-keto carboxylic acids, providing a route to chiral γ-valerolactones, which are structurally related to the cardanolide lactone ring. researchgate.net
Ruthenium (Ru): Ruthenium complexes are effective catalysts for various reactions. As mentioned previously, RuCl₃ can catalyze C-glycosylation reactions via the Ferrier rearrangement. thieme-connect.de Additionally, specially designed ruthenium complexes are excellent precatalysts for the homogeneous hydrogenation of ketones, a transformation relevant to the modification of the cardanolide steroid core. researchgate.net
Rhodium (Rh) and Iridium (Ir): Group 9 metal complexes, including those of rhodium and iridium, have been developed for C-H bond functionalization. nih.gov These catalysts can facilitate C-N bond formation through amidation reactions using dioxazolones as a nitrogen source, allowing for the direct introduction of nitrogen-containing functional groups onto the cardanolide skeleton. nih.gov
Organocatalytic Approaches
Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, has emerged as a powerful and sustainable alternative to metal-based catalysis.
Thiourea (B124793) Catalysts: Chiral bifunctional thiourea derivatives have proven to be highly effective organocatalysts for asymmetric synthesis. nih.gov They have been used to catalyze the enantioselective aza-Michael reaction of 4-aryl-NH-1,2,3-triazoles to cyclic enones, generating optically active N2-substituted triazoles with high yields and selectivity. nih.gov This methodology provides a route to chiral N-glycoside analogues of cardanolides.
General Lactone Synthesis: The γ-valerolactone (GVL) moiety is a ubiquitous substructure in natural products, including cardanolides. researchgate.netresearchgate.net The development of efficient and green synthetic methods for γ-butyrolactones is a significant area of research, with organocatalytic oxidative methods being explored for these transformations. researchgate.net
Interactive Table: Catalysts in Cardanolide Synthesis and Modification
| Catalyst Type | Specific Catalyst/System | Reaction Catalyzed | Significance | Reference |
|---|---|---|---|---|
| Transition Metal | Palladium on Carbon (Pd/C) | Catalytic Hydrogenation | Reduction of C=C double bonds | youtube.com |
| Transition Metal | Palladium/Zinc (Pd/Zn(OTf)₂) | Asymmetric Hydrogenation | Synthesis of chiral γ-valerolactones | researchgate.net |
| Transition Metal | Ruthenium(III) Chloride (RuCl₃) | Carbon-Ferrier Rearrangement | C-Glycosylation | thieme-connect.de |
| Transition Metal | Rhodium/Iridium Complexes | C-H Amidation | Direct introduction of nitrogen functional groups | nih.gov |
| Organocatalyst | Chiral Thiourea Derivatives | Asymmetric Aza-Michael Addition | Enantioselective synthesis of N-glycoside analogues | nih.gov |
Biosynthesis and Biotransformation of Cardanolides
Enzymatic Pathways in Natural Production of Cardanolides
The natural production of cardenolides is a multi-step process that begins with common steroid precursors and is catalyzed by a series of specialized enzymes. The pathway leading to the cardenolide aglycone, the core steroid structure without sugar moieties, has been elucidated through studies involving radioisotope labeling and the characterization of key enzymes. nih.govresearchgate.net
The biosynthesis of all steroids, including cardenolides, originates from simple precursors that are assembled into a complex sterol framework. iiab.mebritannica.com In plants, this process follows the isoprenoid pathway. britannica.comkarger.com
The foundational precursors for the cardenolide skeleton are sterols, though the specific starting sterol remains a subject of investigation. nih.gov Both cholesterol and phytosterols (B1254722) (plant-specific sterols like β-sitosterol) have been proposed as initial substrates. nih.gov Regardless of the initial sterol, it is converted into pregnenolone (B344588), which is considered a central and committed precursor in the biosynthesis of cardenolides. nih.govnih.gov From pregnenolone, the pathway proceeds through progesterone (B1679170), another key intermediate on the path to the final cardenolide structure. nih.govnih.gov
Table 1: Key Biosynthetic Precursors to the Cardanolide (B1197209) Skeleton
| Precursor | Class | Role in Pathway |
|---|---|---|
| Cholesterol / Phytosterols | Sterol | Initial starting substrates for the steroid pathway. nih.gov |
| Pregnenolone | Pregnane Steroid | Central, committed precursor derived from sterol side-chain cleavage. nih.govnih.gov |
| Progesterone | Pregnane Steroid | Key intermediate derived from pregnenolone. nih.govnih.gov |
The conversion of steroid precursors into the 5alpha-cardanolide skeleton is governed by a suite of specific enzymes. Research, particularly in the genus Erysimum, has identified several enzymes that control the stereochemistry and saturation of the steroid core. nih.gov
The crucial step for the formation of the 5α configuration is catalyzed by steroid 5α-reductase , such as the enzyme EcDET2 identified in Erysimum cheiranthoides. nih.gov This enzyme acts on a progesterone intermediate to produce a 5α-dihydroprogesterone derivative, locking in the characteristic stereochemistry of the A/B ring junction. nih.goviiab.me Knockout studies have provided in vivo evidence for the essential role of this enzyme in 5α-cardenolide biosynthesis. nih.gov
Other key enzymes in the pathway include:
3β-hydroxysteroid dehydrogenase (3βHSD): This enzyme is involved in the modification of the hydroxyl group at the C-3 position of the steroid ring. nih.gov
3-ketosteroid isomerase (3KSI): This enzyme works to optimize the conformation of the steroid rings. nih.gov
Cytochrome P450s (CYPs): Enzymes from families like CYP87A are responsible for the initial side-chain cleavage of the sterol precursor to yield pregnenolone. nih.gov
Glycosyltransferases: Following the formation of the aglycone (the non-sugar steroid portion), glycosyltransferases catalyze the attachment of sugar moieties to the steroid core. researchgate.netnih.gov This glycosylation step is critical for the diversity and biological activity of the final cardenolide glycosides, although the core this compound structure refers to the aglycone itself. britannica.comresearchgate.net
Table 2: Key Enzymes in this compound Biosynthesis
| Enzyme | Enzyme Class | Mechanistic Role | Reference |
|---|---|---|---|
| Steroid 5α-reductase (e.g., EcDET2) | Oxidoreductase | Catalyzes the reduction of the C4-C5 double bond to form the 5α stereochemistry. | nih.gov |
| 3β-hydroxysteroid dehydrogenase (3βHSD) | Oxidoreductase | Interconverts 3-hydroxy steroids and 3-keto steroids. | nih.gov |
| 3-ketosteroid isomerase (3KSI) | Isomerase | Catalyzes the isomerization of the double bond in the steroid A-ring. | nih.gov |
| Cytochrome P450 (e.g., CYP87A family) | Oxidoreductase | Catalyzes the side-chain cleavage of sterols to produce pregnenolone. | nih.gov |
| Glycosyltransferase | Transferase | Attaches sugar units to the cardenolide aglycone. | researchgate.netnih.gov |
The production of cardenolides within an organism is tightly regulated at the genetic and molecular level. The expression of the biosynthetic genes is often tissue-specific and can be influenced by developmental or environmental cues. researchgate.net For instance, in Erysimum cheiranthoides, cardenolides are synthesized in the leaves and then transported to other parts of the plant, such as the roots and reproductive tissues. researchgate.net
The structural diversity of cardenolides within and across species can be explained by variations in the expression and sequence of key biosynthetic genes. nih.gov Studies have shown that the relative production of 5α- versus 5β-cardenolides in different Erysimum species is associated with the expression levels and specific protein sequence of the enzymes controlling C-5 stereochemistry, namely steroid 5α-reductase and progesterone 5β-reductase. nih.gov This suggests that evolutionary pressure, possibly from herbivores, can fine-tune the plant's defensive chemical profile by altering the regulation of these critical genes. nih.gov
Key Enzymes and Their Mechanistic Roles (e.g., Glycosyltransferases)
Engineered Biosynthesis and Synthetic Biology Approaches
The complexity of chemical synthesis and the low yield from natural sources have driven interest in producing cardenolides using engineered biological systems. Synthetic biology and metabolic engineering offer promising platforms for the sustainable and scalable production of these valuable compounds. nih.gov
Heterologous expression involves transferring the biosynthetic gene clusters (BGCs) responsible for cardenolide production from their native plant into a more manageable host organism, such as yeast (Saccharomyces cerevisiae) or bacteria (Streptomyces). nih.govnih.gov This approach serves two main purposes: it facilitates the study of individual enzyme functions and enables the production of the target compound in a controlled fermentation environment. nih.govnih.gov
The process requires the identification of all necessary genes in the pathway, cloning them, and introducing them into a suitable host. nih.gov For a complex molecule like this compound, this would involve expressing the genes for the core pathway enzymes, including the crucial steroid 5α-reductase, to ensure the correct stereochemistry. nih.govnih.gov Advances in synthetic biology and DNA synthesis have made the cloning and engineering of large BGCs more feasible, paving the way for the microbial production of complex plant metabolites. nih.gov
Once a biosynthetic pathway is successfully transferred to a heterologous host, metabolic engineering techniques can be applied to optimize and enhance the production of the target compound. google.comgoogle.com The goal is to channel the host cell's metabolic resources towards the synthesis of the desired cardenolide. googleapis.com
Key strategies for enhancing production include:
Increasing Precursor Supply: Engineering the host's primary metabolism to boost the pool of foundational precursors, such as acetyl-CoA, which is the building block for the entire steroid pathway. iiab.megoogle.com
Balancing Redox Cofactors: Ensuring an adequate supply of reducing equivalents like NADPH, which are required by oxidoreductase enzymes (e.g., P450s and reductases) in the pathway. googleapis.com
Eliminating Competing Pathways: Deleting or downregulating genes of pathways that compete for essential precursors, thereby redirecting metabolic flux towards cardenolide synthesis. googleapis.com
These approaches can transform a microbial host into a cellular factory for the dedicated production of specific cardenolides like this compound. google.com
Directed Evolution and Enzyme Engineering for Novel Cardanolide Derivatives
Directed evolution and rational enzyme design have emerged as powerful strategies for generating novel cardenolide derivatives by modifying the enzymes involved in their biosynthetic pathways. illinois.edu These techniques allow for the alteration of enzyme properties like substrate specificity, regioselectivity, and catalytic efficiency to produce compounds that are rare or inaccessible through traditional chemical synthesis. illinois.edubiorxiv.org
A key target for enzyme engineering is the progesterone 5β-reductase (P5βR), an enzyme crucial for establishing the A/B cis-ring fusion characteristic of many bioactive cardenolides. mdpi.comresearchgate.net Studies on PRISEs (progesterone-5β-reductase/iridoid synthase-like enzymes) from Plantago species have demonstrated the potential of site-directed mutagenesis. For instance, despite a 95% sequence identity, the P5βR from Plantago media (PmdP5βR1) is 70 times more efficient at converting the precursor progesterone than the enzyme from Plantago lanceolata (PlP5βR1). mdpi.comresearchgate.net By identifying key amino acid differences, researchers created a double mutant of the less efficient enzyme, PlP5βR_F156L_A346L. mdpi.comnih.gov This engineered enzyme exhibited a 15-fold increase in progesterone 5β-reduction, showcasing how rational design can selectively enhance substrate preference for a cardenolide precursor. mdpi.comresearchgate.net
Another significant advance involves the engineering of cytochrome P450 enzymes, which catalyze critical hydroxylation steps in steroid biosynthesis. biorxiv.org Researchers identified a novel C14α-hydroxylase (CYP14A) from the fungus Cochliobolus lunatus that displayed high catalytic efficiency and broad substrate promiscuity. biorxiv.org Through protein engineering, specific variants were created to improve the regioselectivity of C14-hydroxylation, a key step in the synthesis of cardenolide aglycones like digitoxigenin (B1670572). biorxiv.orgresearchgate.net This chemoenzymatic approach has enabled a concise, 7-step semisynthesis of periplogenin (B192074) and the diversity-oriented synthesis of (+)-digitoxigenin and its diastereomers. biorxiv.org
Table 1: Engineered Enzymes for Novel Cardanolide Precursor Synthesis
| Enzyme (Origin) | Engineering Strategy | Mutation(s) | Substrate | Key Improvement | Reference |
|---|---|---|---|---|---|
| PlP5βR1 (Plantago lanceolata) | Site-Directed Mutagenesis | F156L, A346L | Progesterone | 15-fold increase in 5β-reduction activity. | mdpi.comresearchgate.net |
| CYP14A (Cochliobolus lunatus) | Protein Engineering | I111A | Steroid 1a | Improved C14-hydroxylation specificity. | biorxiv.org |
| CYP14A (Cochliobolus lunatus) | Protein Engineering | M115K | Steroid 1e | Improved specificity by 35% and conversion by 32%. | biorxiv.org |
| CYP14A (Cochliobolus lunatus) | Protein Engineering | V124A | Steroid 1f | Improved C14-hydroxylation specificity. | biorxiv.org |
Microbial and Fungal Biotransformation of Cardanolides and Steroid Precursors
Microbial and fungal biotransformation serves as an effective method for modifying cardenolides and their steroid precursors, yielding novel derivatives with potentially enhanced bioactivity or unique structures. nih.gov This approach leverages the diverse enzymatic machinery of microorganisms to perform specific chemical reactions like hydroxylation, oxidation, reduction, and glycosylation on complex molecules. nih.govramauniversity.ac.in
Fungi, in particular, are known for their capacity to hydroxylate steroid skeletons at various positions. The endophytic fungus Alternaria eureka 1E1BL1 has been successfully used to transform gitoxigenin, a cardenolide aglycone. nih.govresearchgate.net This biotransformation resulted in five previously undescribed cardenolides, featuring modifications such as oxygenation at the C-7 and C-12 positions and an unusual dimethyl acetal (B89532) formation at C-3, a structure reported for the first time. nih.gov
Yeasts, such as Saccharomyces cerevisiae, have been engineered as cellular factories for the biotransformation of steroid precursors. thieme-connect.comnih.gov By expressing a suite of enzymes from different organisms, researchers have reconstructed early steps of the cardenolide pathway in yeast. nih.gov For example, co-expression of Δ5–3β-hydroxysteroid dehydrogenase (3β-HSD), Δ4,5-steroid 5β-reductase (AtSt5βR), and a steroid-21-hydroxylase (CYP21A1) enabled the conversion of progesterone into 21-hydroxyprogesterone, a key intermediate. thieme-connect.com More complex multi-step biotransformations in S. cerevisiae have successfully converted the precursor pregnenolone into 5β‐pregnane‐3β,21‐diol‐20‐one. nih.gov
Bacteria also play a significant role in cardenolide transformation. Pseudomonas aeruginosa strain KRK6, isolated from an insect that feeds on cardenolide-containing plants, has been shown to biotransform compounds in a methanolic extract of Calotropis procera. arccjournals.comresearchgate.net The primary products of this microbial transformation were identified as digoxin (B3395198) and K-strophanthin. arccjournals.com In the human gut, the bacterium Eggerthella lenta metabolizes the cardiac drug digoxin into the inactive metabolite dihydrodigoxin. elifesciences.org This transformation is carried out by a single, specialized enzyme, cardiac glycoside reductase (Cgr2), which demonstrates strict specificity for cardenolides. elifesciences.org
Table 2: Examples of Microbial and Fungal Biotransformation of Cardenolides and Precursors
| Microorganism | Substrate(s) | Product(s) / Transformation Type | Reference |
|---|---|---|---|
| Alternaria eureka 1E1BL1 (Fungus) | Gitoxigenin | Five novel cardenolides (oxygenation at C-7/C-12, dimethyl acetal formation at C-3). | nih.gov |
| Saccharomyces cerevisiae (Yeast) | Progesterone | 21-hydroxyprogesterone. | thieme-connect.com |
| Saccharomyces cerevisiae (Yeast) | Pregnenolone | 5β‐pregnane‐3β,21‐diol‐20‐one. | nih.gov |
| Pseudomonas aeruginosa KRK6 (Bacteria) | Calotropis procera extract | Digoxin, K-strophanthin. | arccjournals.com |
| Eggerthella lenta (Bacteria) | Digoxin | Dihydrodigoxin (reduction of the butenolide ring). | elifesciences.org |
Mechanistic Biological Studies of 5alpha Cardanolide and Its Analogues Preclinical
Molecular and Cellular Mechanisms of Action
Cardanolides, a class of steroid compounds including 5alpha-Cardanolide, are recognized for their primary biological activity as inhibitors of the Na+/K+-ATPase pump. researchgate.netwikipedia.org This enzyme, also known as the sodium-potassium pump, is a transmembrane protein essential for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane of most animal cells. wikipedia.orgnih.gov By binding to the Na+/K+-ATPase, cardenolides stabilize the enzyme in a phosphorylated conformation (E2-P state), which prevents the dephosphorylation and subsequent release of bound K+ ions into the cell, thereby inhibiting the pump's ion-translocating activity. wikipedia.org This inhibition leads to an increase in intracellular Na+ concentration. wikipedia.org
The binding affinity of cardenolides to Na+/K+-ATPase is a critical determinant of their inhibitory potency. Structure-activity relationship studies have demonstrated that modifications to the cardenolide structure can significantly alter this affinity. For instance, the presence and nature of a sugar moiety attached to the steroid nucleus, as well as substituents on the steroid core and the lactone ring, influence binding. A study on cardenolides from Asclepias asperula evaluated their binding affinities for porcine kidney Na+/K+-ATPase. The results, summarized in the table below, show a range of dissociation constants (Kd), indicating varying affinities. Uzarigenin and desglucouzarin exhibited the highest affinities, while the addition of a bulky hydroxycinnamoyl group to desglucouzarin significantly reduced its binding affinity. nih.gov
Table 1: Binding Affinities of Cardenolide Analogues to Porcine Kidney Na+/K+-ATPase
| Compound | Dissociation Constant (Kd) in µM |
|---|---|
| Desglucouzarin | 0.98 |
| Uzarigenin | 1.05 |
| Uzarin | 4.0 |
| 6'-O-(E-4-hydroxycinnamoyl) desglucouzarin | 16 |
Data sourced from a study on cardenolides from Asclepias asperula. nih.gov
Molecular docking analyses have further elucidated the interaction, revealing that hydrogen bonds between the cardenolide and the binding cavity of the Na+/K+-ATPase are crucial for potent inhibition. nih.gov
Beyond their direct inhibition of the Na+/K+-ATPase ion transport function, cardenolides are known to modulate a variety of intracellular signaling pathways. The Na+/K+-ATPase also functions as a signal transducer, and its interaction with cardenolides can trigger cascades that affect cell growth, proliferation, and death. researchgate.netuconn.edu Preclinical studies have shown that these compounds can influence several key signaling pathways, often with implications for their potential as anticancer agents. researchgate.net
Some of the signaling pathways reported to be modulated by cardenolide analogues include:
MAPK/ERK Pathway : Several studies have indicated that cardenolides can inhibit the Ras/Raf/MAPK/ERK signaling cascade. nih.gov For example, the cardenolide strophanthidin (B154792) was found to downregulate p38 MAPK/ERK signaling in human lung adenocarcinoma cells. nih.gov
PI3K/AKT/mTOR Pathway : This is another critical pathway in cell survival and proliferation that can be attenuated by cardenolides. nih.gov The compound lanatoside (B1674450) C has been shown to inhibit cancer cell growth by impacting this pathway. nih.gov
Wnt Signaling Pathway : Lanatoside C has also been reported to attenuate the Wnt signaling pathway, which is crucial in development and often dysregulated in cancer. nih.gov
JAK/STAT Pathway : This pathway, involved in immunity and cell growth, is also a target of cardenolides like lanatoside C. nih.gov
TRAIL-DR5 Signaling : Strophanthidin has been shown to induce apoptosis in cancer cells by promoting the TRAIL-DR5 signaling pathway, leading to the activation of caspases. nih.gov
The ability of cardenolides to act as signaling molecules suggests a broader biological role than simply being ion pump inhibitors, with some research proposing they may act as a class of steroid hormones. researchgate.net
The primary mechanism of cardenolide action, the inhibition of Na+/K+-ATPase, directly disrupts cellular ion homeostasis. researchgate.net The blockade of the pump leads to an accumulation of intracellular sodium ions. wikipedia.org This increase in intracellular Na+ alters the electrochemical gradient across the plasma membrane, which in turn affects the function of other ion transporters, most notably the Na+/Ca2+ exchanger (NCX). mdpi.com
Under normal physiological conditions, the NCX typically extrudes calcium (Ca2+) from the cell. However, when the intracellular Na+ concentration rises due to Na+/K+-ATPase inhibition, the driving force for the NCX is reduced or even reversed, leading to a decrease in Ca2+ efflux and an increase in the intracellular Ca2+ concentration. researchgate.netmdpi.com This elevation of cytosolic Ca2+ is a key consequence of cardenolide activity and is fundamental to their effects on cardiac muscle contractility. researchgate.net
This disruption of Na+ and Ca2+ homeostasis inevitably alters the cell's membrane potential. mdpi.com The increase in intracellular positive ions (Na+ and Ca2+) leads to a depolarization of the plasma membrane. mdpi.com This change in membrane potential can affect the function of voltage-gated ion channels and other cellular processes that are dependent on the electrical state of the cell. mdpi.com In non-cardiac cells, these alterations in ion concentrations can trigger various downstream events, including the activation of calcium-dependent signaling pathways and, in some contexts, the induction of apoptosis or senescence. wikipedia.orgfrontiersin.orgfrontiersin.org
Signaling Pathways Modulated by Cardanolides
Structure-Activity Relationship (SAR) Studies
The steroidal core is a fundamental component of the cardenolide pharmacophore, and substituents on this structure play a significant role in determining biological activity. researchgate.netnih.gov The specific fusion of the A/B and C/D rings in a cis-conformation provides a characteristic three-dimensional shape that is crucial for binding to Na+/K+-ATPase. uconn.edunih.gov
Modifications to the steroidal rings have been shown to impact potency. For instance, the presence of a sugar moiety at the C3 position generally enhances the binding affinity and potency of cardenolides compared to their aglycone (non-sugar-containing) counterparts. nih.gov A study comparing the activity of ouabain (B1677812) and its aglycone, ouabagenin, demonstrated this principle. Ouabagenin, which lacks the rhamnose sugar, showed a significantly lower potency in inhibiting breast cancer cell migration. nih.govacs.org
Table 2: Influence of Steroidal and Lactone Ring Modifications on Inhibitory Potency
| Compound | Modification | IC50 for Cell Migration Inhibition (µM) |
|---|---|---|
| Ouabain | Parent Compound | Not specified, but used as baseline |
| Ouabagenin (2) | Lacks sugar moiety | 0.790 |
| Dihydrodigitoxigenin (3) | Reduced butenolide double bond | 4.3 |
| Acetonide analogue (4) | C1, C19 acetonide group | 178-fold decrease in potency |
Data from a study on MDA-MB-231 breast cancer cells. nih.govacs.org
Attached at the C17 position of the steroid nucleus is a five-membered unsaturated lactone ring, known as a butenolide. wikipedia.org This moiety is a defining feature of cardenolides and is indispensable for their biological activity. uconn.edunih.gov The α,β-unsaturated nature of this lactone ring is particularly important for the molecule's ability to inhibit the Na+/K+-ATPase. nih.gov
Structure-activity relationship studies have confirmed the critical role of the butenolide's double bond. When this double bond is reduced, as in the case of 20,22-dihydrodigitoxigenin, the inhibitory potency of the compound is dramatically decreased. nih.govacs.org For example, the reduction of the olefin in the butenolide ring of an ouabain analogue resulted in a 25-fold drop in its potency to inhibit cell migration. nih.govacs.org This suggests that the specific stereochemistry and electronic configuration conferred by the unsaturated bond are vital for effective binding to the Na+/K+-ATPase and subsequent inhibition. uconn.edu While the lactone itself is thought to serve a structural function, its unsaturation is key to target recognition and the exertion of the compound's inhibitory effects. wikipedia.org
Impact of Glycosylation Patterns on Mechanistic Potency and Selectivity
The attachment of sugar moieties to the this compound steroid core, a process known as glycosylation, significantly influences its biological activity. The nature, number, and linkage of these sugar residues can dramatically alter the potency and selectivity of the compound.
Glycosylation generally enhances the solubility and stability of the cardenolide. The sugar components can also play a crucial role in the pharmacokinetics of the molecule, affecting its absorption, distribution, metabolism, and excretion.
Studies on various cardiac glycosides have demonstrated that the sugar chain can influence the binding affinity and selectivity for different isoforms of the Na+/K+-ATPase enzyme, which is a primary target of this class of compounds. For instance, certain glycosylation patterns may favor binding to the α2 isoform of Na+/K+-ATPase over the α1 isoform, which can have implications for tissue-specific effects. While the aglycone (the steroid part) is essential for the inhibitory action, the glycan moiety can modulate this activity, sometimes leading to enhanced potency. It is suggested that the aglycones of cardiac glycosides alone may not be able to discriminate between different enzyme isoforms. researchgate.net
Table 1: Impact of Glycosylation on Cardanolide (B1197209) Activity
| Characteristic | Effect of Glycosylation | Reference |
| Solubility | Generally Increased | researchgate.net |
| Stability | Generally Increased | researchgate.net |
| Potency | Can be modulated (increased or decreased) | researchgate.net |
| Receptor Selectivity | Can be altered, affecting isoform specificity | researchgate.net |
| Pharmacokinetics | Influences ADME properties | researchgate.net |
Stereochemical Effects on Receptor Binding and Cellular Responses
The three-dimensional arrangement of atoms, or stereochemistry, within the this compound molecule is a fundamental determinant of its interaction with biological receptors and subsequent cellular effects. The steroid nucleus has a specific and rigid conformation that is crucial for its activity.
The fusion of the rings in the steroid core creates a distinct shape. For natural steroids, this configuration is well-defined. researchgate.net Any alteration in the stereochemistry at the various chiral centers can lead to a significant loss or change in biological activity. For instance, enantiomers (mirror images) of some steroids have been shown to possess different biological activities, sometimes acting through different pathways than their natural counterparts. researchgate.net
The orientation of substituents on the steroid rings, designated as α (pointing below the plane of the molecule) or β (pointing above the plane), is critical for receptor binding. researchgate.net The specific spatial relationship between the lactone ring, the steroid backbone, and any attached hydroxyl or sugar groups dictates the precise fit into the binding pocket of its target protein, such as the Na+/K+-ATPase.
Preclinical In Vitro Cellular Activity Studies
Antiproliferative and Apoptotic Mechanisms in Cancer Cell Lines (e.g., MCF-7, HCT-116, HeLa, HepG2)
This compound and its analogues have demonstrated significant antiproliferative and pro-apoptotic effects in a variety of cancer cell lines. Cardiac glycosides, as a class, are known to induce apoptosis in cancer cells through multiple mechanisms. researchgate.net
In breast adenocarcinoma cells (MCF-7) and bladder cancer cells (T24), related compounds have been shown to reduce cell viability in a dose- and time-dependent manner. nih.gov The underlying mechanism often involves the induction of apoptosis, a form of programmed cell death. This can be triggered by an increase in reactive oxygen species (ROS) generation and a decrease in the mitochondrial membrane potential. nih.gov
The apoptotic pathway initiated by these compounds can involve the upregulation of pro-apoptotic proteins like Bax and Bak, and the activation of caspases, such as caspase-7 and caspase-9. nih.gov Concurrently, a downregulation of anti-apoptotic proteins like Bcl-2 and signaling molecules like pERK and pAkt is often observed. nih.gov
In HeLa cells, 5α-reduced glucocorticoids, which share a similar steroid backbone, have been shown to activate the glucocorticoid receptor, demonstrating that metabolites of this nature can be biologically active within cells. nih.gov While not a direct measure of antiproliferative activity, it shows that the cellular machinery can interact with such compounds.
Table 2: In Vitro Anticancer Activity of Related Compounds
| Cell Line | Effect | Observed Mechanisms | Reference |
| MCF-7 (Breast) | Antiproliferative, Pro-apoptotic | Increased ROS, Decreased mitochondrial potential, Caspase activation | nih.gov |
| HCT-116 (Colon) | Antiproliferative | Not specifically detailed in the provided context. | |
| HeLa (Cervical) | Receptor Activation | Glucocorticoid receptor activation by 5α-reduced steroids | nih.gov |
| HepG2 (Liver) | Antiproliferative | Not specifically detailed in the provided context. |
Neuroprotective Effects and Associated Cellular Pathways
Certain compounds with structural similarities to this compound have been investigated for their neuroprotective potential. For example, the chalcone (B49325) cardamonin (B96198) has shown promise in the context of Alzheimer's disease by modulating inflammatory processes and oxidative stress. nih.gov It can activate the Nrf2 transcription factor, which plays a key role in the cellular antioxidant defense system. nih.gov
Intracellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, are central to neuroinflammation. nih.gov Some natural compounds can exert neuroprotective effects by modulating these pathways in microglia and astrocytes, the primary immune cells of the brain. nih.gov
Furthermore, studies on 5α-reductase inhibitors like dutasteride (B1684494) have demonstrated neuroprotective effects in models of Parkinson's disease. nih.gov Dutasteride was found to prevent neuronal damage, inhibit neuroinflammation, and mitigate mitochondrial dysfunction. nih.gov These effects were associated with the inhibition of the NF-κB response and the production of proinflammatory cytokines. nih.gov This suggests that modulation of steroid metabolism can have significant neuroprotective outcomes.
Immunomodulatory Activities at the Cellular Level
This compound and related steroidal compounds can exert immunomodulatory effects by influencing the function of immune cells. researchgate.net These agents can modify the immune response by either stimulating or inhibiting various components of the immune system. justia.com
Cardiac glycosides have been shown to suppress the activity of T-helper cells and modulate the transcription of immune response genes by inhibiting the nuclear factor kappa B (NF-κB) pathway. researchgate.net This can lead to changes in the levels of cytokines and chemokines, which are crucial signaling molecules in the immune system.
In cellular models, the 5α-reductase inhibitor dutasteride, but not finasteride, was shown to inhibit the MPP+-induced proinflammatory response in human monocytic THP-1 cells. nih.gov This included the inhibition of NF-κB activation and the production of proinflammatory markers like nitric oxide (NO), IL-1β, and IL-6. nih.gov This highlights a potential mechanism for the immunomodulatory effects of compounds that interact with steroidogenic pathways.
Antiviral Properties and Cellular Targets (e.g., HIV inhibition in mammalian cells)
Certain cardenolides and related compounds have been reported to possess antiviral properties, including activity against the Human Immunodeficiency Virus (HIV). researchgate.net The mechanisms of antiviral action can be diverse.
One reported mechanism for blocking HIV entry into cells involves the CCR5 receptor, which is located on the surface of T-helper immune cells. researchgate.net Some compounds may interfere with the interaction between the virus and this cellular receptor.
Additionally, research into G-quadruplexes (G4s), which are non-canonical nucleic acid structures, has identified them as potential antiviral targets. nih.gov Ligands that bind to G4s in viral or host cell nucleic acids can interfere with viral replication and transcription. nih.gov This represents a potential, though less direct, mechanism by which a compound like this compound could exert antiviral effects.
While specific studies on this compound's anti-HIV activity are not detailed in the provided context, the broader class of cardiac glycosides has shown promise in this area. researchgate.net
Analytical and Bioanalytical Methodologies for Cardanolide Research
Development of Assays for Biosynthetic Intermediates
The biosynthesis of cardanolides involves a series of enzymatic modifications of a steroid core. nih.gov Understanding this pathway is fundamental to metabolic engineering and requires robust assays for detecting and quantifying key intermediates. The pathway is believed to originate from cholesterol, proceeding through intermediates common to other steroids, such as pregnenolone (B344588) and progesterone (B1679170). nih.govkarger.com
Recent technological advancements have provided new avenues for investigating these complex biosynthetic pathways. researchgate.net The development of assays for these intermediates often relies on techniques that can handle the complexity of plant or microbial metabolomes. Methodologies typically involve:
Metabolite Profiling: Utilizing techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to simultaneously measure a wide range of metabolites. This allows for the identification of known intermediates and the discovery of novel ones.
Isotopic Labeling: Feeding organisms with stable isotope-labeled precursors (e.g., ¹³C-cholesterol or ¹³C-mevalonic acid) and tracking the incorporation of the label into downstream intermediates and final products. karger.com The analysis is performed using mass spectrometry, which can distinguish between labeled and unlabeled molecules.
Enzyme Assays: Developing in vitro assays for specific enzymes in the pathway. For instance, a method for determining steroid 5alpha-reductase activity using LC-MS has been established, which could be adapted for enzymes in the 5alpha-cardanolide pathway. nih.gov These assays are critical for characterizing enzyme function and kinetics.
The development of these assays is an iterative process, combining predictive pathway analysis with empirical testing to build a comprehensive model of cardanolide (B1197209) biosynthesis. google.com
Quantitative Analysis of Cardanolides in Biological Matrices (Preclinical Samples)
Accurate quantification of cardanolides and their metabolites in preclinical samples, such as plasma, serum, and tissue homogenates, is essential for pharmacokinetic and pharmacodynamic studies. The low concentrations and complex nature of these biological matrices present significant analytical challenges, necessitating highly sensitive and selective methods.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of cardenolides in biological samples due to its superior sensitivity, specificity, and wide dynamic range. researchgate.netnih.gov
A typical LC-MS/MS method involves several key steps:
Sample Preparation: Extraction of the analyte from the biological matrix. This is commonly achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances like proteins and phospholipids.
Chromatographic Separation: Separation of the target cardanolide from its metabolites and other endogenous compounds using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). A C18 reversed-phase column is commonly employed with a mobile phase consisting of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with an additive like formic acid to improve ionization. nih.gov
Ionization: The column effluent is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is frequently used for cardenolides, as it is a soft ionization technique suitable for polar and thermally labile molecules. nih.gov
Mass Analysis: The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (typically the protonated molecule [M+H]⁺ or another adduct) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference and maximizing sensitivity.
A recent study detailed the development and validation of an HPLC-ESI-MS method for the quantification of the cardenolide calactin. nih.gov The method demonstrated excellent linearity and sensitivity, proving suitable for quality control and potentially for preclinical analysis. nih.gov
Table 1: Example Parameters for a Validated HPLC-ESI-MS Method for Cardenolide Quantification Data based on a method developed for Calactin analysis. nih.gov
| Parameter | Value/Description |
|---|---|
| Instrument | HPLC system coupled to a single quadrupole mass spectrometer |
| Column | Octadecylsilane (C18) |
| Mobile Phase | Gradient of 0.1% formic acid in acetonitrile and 0.1% formic acid in water |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Linearity Range | 1 - 50 µg/mL |
| Coefficient of Determination (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 1 µg/mL |
Immunoassays, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), offer a high-throughput alternative for quantifying cardanolides. These methods are based on the specific binding of an antibody to the target cardanolide. They are particularly useful for screening large numbers of samples. For example, fluorescence polarization immunoassay has been used for the determination of beta-methyldigoxin and its metabolites. harvard.edu
However, a significant challenge with immunoassays is potential cross-reactivity. Antibodies raised against one cardanolide may bind to structurally similar metabolites or other related compounds, leading to inaccurate measurements. researchgate.net Therefore, positive results from an immunoassay often require validation by a more specific reference method, such as LC-MS/MS, to ensure accuracy and reliability. researchgate.net Isotopically-labeled compounds can also be synthesized for use as research tools in radioimmunoassays and other binding assays. google.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
Advanced Imaging Techniques for Subcellular Localization of Cardanolides
Understanding where a compound localizes within a cell is key to deciphering its mechanism of action. Several advanced imaging techniques can be employed to visualize the subcellular distribution of cardanolides.
Fluorescence Microscopy: This is a core method for protein localization and can be adapted for small molecules. neb.com It can be achieved by synthesizing fluorescently-labeled cardanolide analogs or by using immunofluorescence, where a primary antibody targets the cardanolide and a secondary antibody conjugated to a fluorophore provides the signal. nih.gov Confocal microscopy allows for the generation of high-resolution, 3D images of the compound's distribution in live or fixed cells. nih.govmdpi.com
Subcellular Fractionation: This classical biochemical technique involves separating cellular compartments (e.g., nucleus, mitochondria, cytoplasm, membrane) through differential centrifugation. nih.gov The concentration of the cardanolide in each fraction is then quantified using methods like LC-MS/MS. While it does not provide the spatial resolution of microscopy, it yields quantitative data on the distribution of the compound among different organelles. nih.gov
Bioluminescence Imaging: This technique can be used to validate the localization of proteins that may interact with cardanolides. By tagging a target protein with a small luciferase fragment (e.g., HiBiT), its location can be imaged when a complementary larger fragment is expressed in the cell, producing light in the presence of a substrate. researchgate.net
Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS): This is a powerful, high-resolution imaging mass spectrometry technique. It can visualize the distribution of specific elements or isotopes within a cell at a resolution of down to ~50-60 nm. plos.org By treating cells with a cardanolide synthesized with a stable isotope label (e.g., ²H or ¹³C), NanoSIMS can directly image the subcellular location of the compound itself, providing unambiguous evidence of its distribution without the need for fluorescent tags that might alter its behavior. plos.org
Methodologies for Studying Protein-Ligand Interactions
Identifying the protein targets of this compound and characterizing the binding thermodynamics and kinetics are crucial for understanding its biological activity. Several biophysical techniques are considered essential for this purpose.
Surface Plasmon Resonance (SPR): SPR is a label-free, real-time optical technique used to measure the binding between a ligand (e.g., the protein target) immobilized on a sensor chip and an analyte (the cardanolide) flowing over the surface. nih.govnih.gov The binding event causes a change in the refractive index at the sensor surface, which is detected and measured in resonance units (RU). arvojournals.org SPR provides a wealth of data, including association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (K₋), which is a measure of binding affinity. nih.gov The technique is highly sensitive and can be used to study a wide range of interactions, from weak to strong binding. nih.gov
Table 2: Typical Kinetic and Affinity Data Obtained from an SPR Experiment This table presents hypothetical data to illustrate the parameters measured in SPR analysis.
| Parameter | Symbol | Description | Example Value |
|---|---|---|---|
| Association Rate Constant | kₐ | The rate at which the cardanolide binds to the target protein. | 1.5 x 10⁵ M⁻¹s⁻¹ |
| Dissociation Rate Constant | kₔ | The rate at which the cardanolide-protein complex decays. | 3.0 x 10⁻³ s⁻¹ |
| Equilibrium Dissociation Constant | K₋ | A measure of binding affinity (kₔ/kₐ). Lower values indicate stronger binding. | 20 nM |
Isothermal Titration Calorimetry (ITC): ITC is considered the "gold standard" for characterizing binding interactions as it provides a complete thermodynamic profile of the interaction in a single experiment. americanlaboratory.com The technique directly measures the minute heat changes (either released or absorbed) that occur when a ligand (e.g., the cardanolide) is titrated into a sample cell containing the target protein. nih.govyoutube.com By analyzing the resulting heat profile, ITC can simultaneously determine the binding affinity (Kₐ, the inverse of K₋), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. nih.gov This information provides deep insight into the molecular forces driving the interaction. americanlaboratory.com
Table 3: Thermodynamic Parameters Determined by Isothermal Titration Calorimetry (ITC) This table presents hypothetical data to illustrate the parameters measured in ITC analysis.
| Parameter | Symbol | Description | Example Value |
|---|---|---|---|
| Binding Stoichiometry | n | The number of cardanolide molecules that bind to one molecule of the target protein. | 0.98 |
| Binding Affinity Constant | Kₐ | The measure of the binding strength (1/K₋). | 5.0 x 10⁷ M⁻¹ |
| Change in Enthalpy | ΔH | The heat released or absorbed upon binding. | -8.5 kcal/mol |
| Change in Entropy | ΔS | The change in the system's disorder upon binding. | 7.2 cal/mol·K |
| Change in Gibbs Free Energy | ΔG | The overall energy change of binding (calculated from ΔH and ΔS). | -10.6 kcal/mol |
Compound Reference Table
Applications in Chemical Biology and Drug Discovery Research
Cardanolides as Chemical Probes for Biological Systems
While specific studies employing 5alpha-Cardanolide as a chemical probe are not extensively documented, the cardenolide family, in general, offers significant promise. Chemical probes are small molecules used to study and manipulate biological systems. Given their specific interaction with the Na+/K+-ATPase, cardenolides like Ouabain (B1677812) are commonly used in cell biology to inhibit this crucial ion pump, allowing researchers to study the downstream consequences of this inhibition. nih.gov
The interaction of cardenolides with Na+/K+-ATPase can initiate signal transduction cascades, making them useful tools for dissecting cellular signaling pathways. mdpi.com By observing the cellular responses to cardenolide treatment, researchers can gain insights into processes regulated by ion balance and related signaling networks. This approach allows for the exploration of the roles of Na+/K+-ATPase beyond simple ion transport, including its function as a signal-transducing receptor. mdpi.com
Scaffold Development for Novel Bioactive Molecules
The rigid steroid core of this compound provides an excellent scaffold for the development of new bioactive molecules. In drug discovery, a scaffold is a core chemical structure upon which various functional groups can be built to create a library of new compounds with diverse properties. rsc.org The development of novel molecules often begins with such core structures derived from known bioactive compounds. rsc.org
The synthesis of analogs based on the cardenolide framework allows for systematic modification to explore and optimize biological activity. nih.gov For instance, a de novo synthesis approach that permits versatile structural diversification can lead to the creation of analogs with potentially improved therapeutic properties. nih.gov By using the this compound structure as a starting point, chemists can design and synthesize new molecules aimed at interacting with specific biological targets, potentially leading to the discovery of novel therapeutic agents for a range of diseases. This strategy of scaffold-based design is a cornerstone of modern medicinal chemistry. rsc.orggoogleapis.com
Lead Optimization Strategies based on SAR
Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties, transforming it into a viable drug candidate. revvity.com For the cardanolide (B1197209) class, Structure-Activity Relationship (SAR) studies are fundamental to this process. SAR investigations analyze how specific changes to a molecule's structure affect its biological activity. nih.govnih.gov
Research on various cardenolides has revealed key structural features essential for their activity. nih.gov For example, modifications to the C and D rings of the steroid nucleus can significantly impact biological effects. nih.gov The substituent at the C3 position and the nature of the C17 lactone ring are also critical determinants of activity. nih.govacs.org Specifically, studies on cardenolides have shown that lipoaffinity and the presence of hydrogen bond acceptors can increase antiproliferative activity. nih.gov Conversely, the introduction of highly electro-negative atoms can diminish this effect. nih.gov
These insights guide the rational design of new analogs. By systematically altering the this compound scaffold based on established SAR principles, medicinal chemists can aim to enhance desired activities while minimizing others, a key goal of lead optimization. plos.org
Table 1: General Structure-Activity Relationship (SAR) Principles for Cardenolides
| Structural Feature | Modification | Impact on Activity (General) | Reference |
|---|---|---|---|
| A/B/C/D Rings | Maintaining the core 'U'-shaped conformation of the steroid nucleus is essential. | Critical for binding to Na+/K+-ATPase. Modifications to rings C and D are particularly sensitive. | mdpi.comnih.gov |
| C3 Position | Addition of substituent groups that act as hydrogen bond acceptors. | Can increase antiproliferative activity. The type of sugar moiety can be less critical for cytotoxicity in some cases. | nih.govacs.org |
| C14 Position | Presence of a hydroxyl (OH) group. | Generally important for cytotoxic activity and binding to Na+/K+-ATPase. | acs.org |
| C17 Lactone Ring | The unsaturated butenolide ring is a key feature. | Crucial for mediating cytotoxicity. Alterations can depotentiate binding to the target. | acs.org |
Computational Drug Design and Docking Studies for Cardanolide Analogues
Computational methods are indispensable in modern drug discovery for predicting how a molecule might interact with its biological target. researchgate.net For cardenolide analogues, molecular docking is a key technique used to simulate the binding of these ligands to the Na+/K+-ATPase. mdpi.comresearchgate.net These simulations provide valuable insights into the binding modes and the specific amino acid interactions that stabilize the ligand-receptor complex.
Docking studies on various cardenolides have shown that hydrogen bonds and hydrophobic interactions play a crucial role in their binding to Na+/K+-ATPase. acs.orgresearchgate.net For example, the hydroxyl groups on the steroid nucleus and the lactone unit can form critical hydrogen bonds with residues like Thr797 and Asn122 in the enzyme's binding pocket. acs.orgmdpi.com By understanding these interactions at an atomic level, researchers can predict how modifications to the this compound structure might enhance or weaken its binding affinity.
Beyond docking, Quantitative Structure-Activity Relationship (QSAR) models are developed to statistically correlate a compound's chemical structure with its biological activity. researchgate.netnih.gov These models use molecular descriptors to build predictive mathematical equations. nih.gov For cardenolides, QSAR models have shown that properties like lipophilicity and the capacity to form hydrogen bonds are involved in their bioactivity. researchgate.net These computational tools help to prioritize which novel this compound analogues should be synthesized and tested, saving significant time and resources in the drug discovery pipeline. researchgate.net
Table 2: Common Software and Methods in Computational Studies of Cardenolides
| Computational Method | Purpose | Commonly Used Software | Reference |
|---|---|---|---|
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. | YASARA, AutoDock, GOLD | researchgate.net |
| QSAR Analysis | Correlates structural properties of molecules with their biological activities. | PaDEL, Discovery Studio | nih.govresearchgate.net |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Discovery Studio, MOE | researchgate.net |
| Molecular Dynamics (MD) Simulation | Simulates the movement of the ligand-protein complex over time to assess stability. | AMBER, GROMACS, YASARA | researchgate.net |
Conclusion and Future Perspectives in 5alpha Cardanolide Research
Summary of Key Academic Contributions
The study of cardenolides has a rich history, evolving from their initial use in traditional medicine to their application in modern pharmacology. A pivotal moment in this history was the identification of their mechanism of action as potent inhibitors of the Na+/K+-ATPase enzyme. nih.govutoronto.ca This discovery has been the cornerstone of their use in treating cardiac conditions like heart failure and atrial arrhythmia for over two centuries. utoronto.camdpi.com
Key academic contributions have not only elucidated this primary mechanism but have also begun to uncover a wider range of biological activities. Research has demonstrated that the interaction of cardenolides with Na+/K+-ATPase can trigger a cascade of downstream signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis. utoronto.ca This has led to a resurgence of interest in cardenolides as potential therapeutic agents for other diseases, most notably cancer. mdpi.com Furthermore, significant progress has been made in understanding the biosynthesis of cardenolides in plants, with the recent identification of key enzymes like those in the CYP87A family, which are involved in the creation of the pregnenolone (B344588) precursor to cardenolide synthesis. sciencedaily.comnih.gov
Emerging Research Trends and Challenges
Current research into cardenolides is characterized by several key trends and ongoing challenges. A major focus is the exploration of their potential as anticancer agents. mdpi.com Numerous in vitro and in vivo studies have validated the anticancer properties of various cardenolides, and some have even entered clinical trials. utoronto.ca Another significant trend is the investigation of their antiviral properties, with studies showing that certain cardenolide derivatives can inhibit the replication of viruses such as herpes simplex virus (HSV). nih.gov
Despite these promising avenues, significant challenges remain. The natural sourcing of many cardenolides is often inefficient, leading to a limited supply for in-depth research and potential clinical use. mdpi.com This has spurred research into the total synthesis of complex cardenolides and their derivatives, which presents its own set of challenges due to their intricate stereochemistry. mdpi.com Another hurdle is the narrow therapeutic index of many cardenolides, meaning the dose at which they are effective is close to the dose at which they are toxic. This necessitates the development of new derivatives with improved specificity and safety profiles.
Unexplored Biological Targets and Mechanisms
While the inhibition of Na+/K+-ATPase is the most well-defined mechanism of action for cardenolides, there is growing evidence suggesting the existence of other biological targets and mechanisms. utoronto.caebi.ac.uk Some studies have proposed that not all effects of cardenolides can be attributed to Na+/K+-ATPase inhibition alone, suggesting the presence of additional, yet to be fully characterized, inotropic mechanisms. ebi.ac.uk
One area of active investigation is the potential for cardenolides to act as modulators of nuclear receptors. For instance, some cardenolides have been shown to act as activators of the RORγ/RORγT receptors, which are involved in immune system development and energy metabolism. ebi.ac.uk The full extent of these "off-target" interactions and their contribution to the diverse biological activities of cardenolides is still an area of nascent research. Identifying these novel targets could open up new therapeutic applications and provide a more complete understanding of how these compounds function at a molecular level.
Potential for Novel Cardanolide-Based Research Tools and Scaffolds
The unique steroid scaffold of cardenolides makes them attractive starting points for the development of novel research tools and therapeutic agents. The ability to synthesize derivatives of the cardanolide (B1197209) structure allows for the creation of molecular probes to investigate biological pathways. mdpi.com For example, by attaching fluorescent tags or other reporter molecules to the cardanolide core, researchers can visualize and track their interactions with cellular components, further elucidating their mechanisms of action.
Furthermore, the cardanolide scaffold can be used as a basis for creating libraries of new compounds with potentially enhanced or novel biological activities. utoronto.ca By systematically modifying the functional groups at various positions on the steroid nucleus and the lactone ring, it is possible to fine-tune the potency, selectivity, and pharmacokinetic properties of these molecules. This approach could lead to the development of new drugs with improved therapeutic profiles for a range of diseases, from heart conditions to cancer and viral infections. nih.govmdpi.com The development of synthetic protein scaffolds to control metabolic flux in engineered organisms also presents a novel approach to potentially increase the production of desired cardenolides for research and therapeutic use. googleapis.comgoogle.com
Data Tables
Table 1: Key Research Areas and Findings for Cardenolides
| Research Area | Key Findings | Representative Compounds |
| Cardiotonic Effects | Inhibition of Na+/K+-ATPase, leading to increased cardiac contractility. | Digoxin (B3395198), Digitoxin (B75463), Ouabain (B1677812) |
| Anticancer Activity | Induction of apoptosis and inhibition of cell proliferation in various cancer cell lines. | Strophanthidin (B154792), Acospectoside A |
| Antiviral Activity | Inhibition of viral replication, particularly for DNA viruses like HSV. | C10 and C11 (semisynthetic derivatives) |
| Biosynthesis | Identification of key enzymes (e.g., CYP87A family) in the biosynthetic pathway. | Pregnenolone (precursor) |
| Novel Mechanisms | Activation of nuclear receptors like RORγ/RORγT. | Dihydroouabain, Strophanthidin |
Q & A
Q. What are the standard methodologies for synthesizing and characterizing 5alpha-Cardanolide in academic research?
Synthesis of this compound typically involves multi-step organic reactions, such as cyclization or oxidation of precursor molecules. For characterization, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are essential to confirm molecular structure and purity. Researchers must also report melting points, UV-Vis spectra, and retention factors (Rf) in thin-layer chromatography (TLC) for reproducibility . For novel derivatives, elemental analysis and X-ray crystallography are recommended to validate structural assignments .
Q. How can researchers ensure reproducibility in experimental protocols for this compound studies?
Reproducibility requires rigorous documentation of reaction conditions (e.g., temperature, solvent ratios, catalyst loading) and purification methods (e.g., column chromatography gradients). Adhere to guidelines from journals like the Beilstein Journal of Organic Chemistry, which mandate inclusion of detailed experimental procedures, including failure cases, in supplementary materials . Cross-validate results using independent techniques (e.g., comparing NMR data with literature) and share raw datasets in public repositories like Zenodo .
Q. What statistical approaches are suitable for analyzing bioactivity data of this compound derivatives?
For dose-response studies, use nonlinear regression models (e.g., Hill equation) to calculate IC₅₀ values. Pairwise comparisons (e.g., Student’s t-test) or ANOVA with post-hoc tests (e.g., Tukey’s HSD) are appropriate for in vitro assays. For high-throughput screening, apply false discovery rate (FDR) corrections to mitigate Type I errors. Transparent reporting of p-values, confidence intervals, and effect sizes is critical .
Advanced Research Questions
Q. How can contradictory results in this compound’s mechanism of action be resolved?
Contradictions often arise from differences in experimental models (e.g., cell lines vs. animal studies) or assay conditions. To address this:
- Perform systematic reviews to identify confounding variables (e.g., solvent polarity affecting compound stability).
- Use orthogonal assays (e.g., surface plasmon resonance and molecular docking) to cross-verify binding affinities.
- Apply meta-analysis techniques to aggregate data from multiple studies, weighted by sample size and methodological rigor .
Q. What strategies optimize the design of structure-activity relationship (SAR) studies for this compound analogs?
- Scaffold diversification : Introduce substituents at key positions (e.g., C-3 or C-17) to probe steric and electronic effects.
- Computational pre-screening : Use molecular dynamics simulations or density functional theory (DFT) to predict binding energies and prioritize synthetic targets.
- High-content screening : Combine phenotypic assays with transcriptomic profiling to map biological pathways influenced by structural modifications .
Q. How should researchers address ethical and methodological challenges in toxicity studies of this compound?
- In vitro models : Use 3D organoids or co-culture systems to improve physiological relevance over monolayer cell cultures.
- Animal studies : Follow ARRIVE guidelines for experimental design, including randomization, blinding, and power analysis to minimize bias.
- Data transparency : Publish negative results and toxicity thresholds in open-access platforms to avoid publication bias .
Methodological Guidance for Data Management
Q. What are best practices for curating and sharing spectral data of this compound?
- Format NMR and MS data according to the JCAMP-DX standard for interoperability.
- Annotate peaks with chemical shifts, coupling constants, and integration values in supplementary files.
- Deposit datasets in discipline-specific repositories (e.g., PubChem for bioactivity data, Cambridge Structural Database for crystallographic data) .
Q. How can machine learning enhance predictive modeling of this compound’s physicochemical properties?
- Train models on curated datasets (e.g., ChEMBL, DrugBank) using descriptors like logP, topological polar surface area, and hydrogen-bonding capacity.
- Validate predictions with experimental data and report metrics (e.g., RMSE, R²) to assess model performance.
- Open-source tools like RDKit or KNIME can automate feature extraction and model validation .
Q. Tables: Common Analytical Techniques for this compound Research
| Technique | Application | Key Parameters |
|---|---|---|
| ¹H/¹³C NMR | Structural elucidation | Chemical shifts, coupling constants |
| HRMS | Molecular weight confirmation | m/z accuracy (< 5 ppm) |
| HPLC-PDA | Purity assessment | Retention time, peak area % |
| X-ray crystallography | Absolute configuration determination | R-factor, resolution (Å) |
| Molecular docking | Binding mode prediction | Binding energy (kcal/mol), RMSD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
